molecular formula C15H12O5 B1149822 Naringenin chalcone CAS No. 25515-46-2

Naringenin chalcone

Cat. No. B1149822
Key on ui cas rn: 25515-46-2
M. Wt: 272.25 g/mol
InChI Key: YQHMWTPYORBCMF-ZZXKWVIFSA-N
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Patent
US06608246B1

Procedure details

Determination of flavonoid glycosides and narichalcone (2′,4′,6′,4-tetrahydroxychalcone) in tomato fruit is carried out using a non-hydrolysing method as follows: 40 mg of freeze-dried tomato tissue is weighed and transferred to a 10 ml Pyrex glass tube. To each tube 4 ml of 75% aqueous methanol acidified with HCl to pH 2 is added. The tubes are closed with screw tops containing a Teflon inlay and incubated at room temperature (20-25° C.) for 1 hr with continuous mixing on a roller band.
[Compound]
Name
flavonoid glycosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:18]=[C:17](O)[CH:16]=[C:15](O)[C:3]=1[C:4](=[O:14])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10](O)=[CH:9][CH:8]=1.Cl.C[OH:23]>>[O:1]1[C:2]2[C:3](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:4](=[O:14])[C:5]([OH:23])=[C:6]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
flavonoid glycosides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(C=CC2=CC=C(C=C2)O)=O)C(=CC(=C1)O)O
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The tubes are closed with screw tops
CUSTOM
Type
CUSTOM
Details
incubated at room temperature
CUSTOM
Type
CUSTOM
Details
(20-25° C.)
CUSTOM
Type
CUSTOM
Details
for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
with continuous mixing on a roller band

Outcomes

Product
Name
Type
Smiles
O1C(=C(C(=O)C2=CC=CC=C12)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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